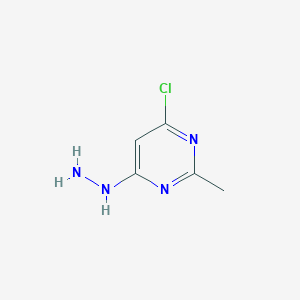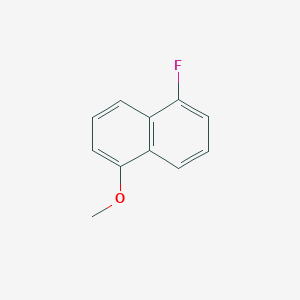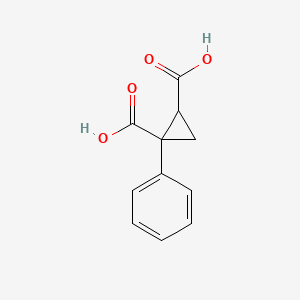
1-Phenylcyclopropane-1,2-dicarboxylic acid
Descripción general
Descripción
1-Phenylcyclopropane-1,2-dicarboxylic acid is a chemical compound with the CAS Number: 55167-53-8 . It has a molecular weight of 206.2 and is typically stored at room temperature . It is usually in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 206.2 . The physical and chemical properties of carboxylic acids in general include high boiling points due to strong hydrogen bonding between molecules . The solubility of carboxylic acids in water decreases as the carbon chain length increases .Aplicaciones Científicas De Investigación
Inhibition of Plant Ethylene Production
- 1-Phenylcyclopropane-1,2-dicarboxylic acid has been studied for its inhibitory effects on ethylene production in plants. It is a structural analogue of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene. Research has shown that such compounds can inhibit wound ethylene in tomato fruit discs (Dourtoglou & Koussissi, 2000).
Synthesis and Properties
- Methods for synthesizing derivatives of 1-aminocyclopropane-1,2-dicarboxylic acid, which include this compound, have been extensively researched. These methods involve diastereoselective processes and the use of enantiomerically pure starting compounds. Such derivatives show potential for various biological activities (Krasnov, Korolyova & Levit, 2003).
Absolute Configuration and Structural Analysis
- The absolute configuration of chiral cyclopropanes, including this compound, has been a subject of study, providing insight into the molecular structure and properties of these compounds (Nishiyama, Oda & Inouye, 1974).
Inhibitors in Biochemical Reactions
- Certain derivatives of this compound act as inhibitors in biochemical reactions. For instance, 1-substituted cyclopropane 1,2-dicarboxylic acids have been synthesized as inhibitors for reactions involving methylaspartase (Badiani, Lightfoot & Gani, 1996).
Biological Activities of Natural Compounds Containing ACC
- The biological diversity of natural products containing 1-aminocyclopropane-1-carboxylic acid and its analogs, like this compound, covers a broad spectrum, including antimicrobial and antitumoral activities (Coleman & Hudson, 2016).
Safety and Hazards
The safety information for 1-Phenylcyclopropane-1,2-dicarboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-phenylcyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBWKVACBJABJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507957 | |
| Record name | 1-Phenylcyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63162-65-2 | |
| Record name | 1-Phenylcyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)
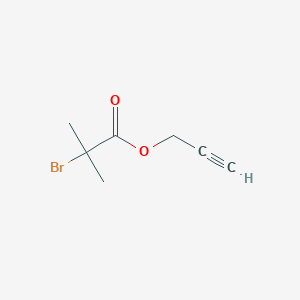
![3-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1610544.png)
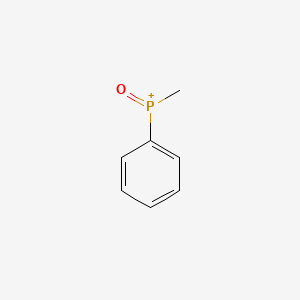
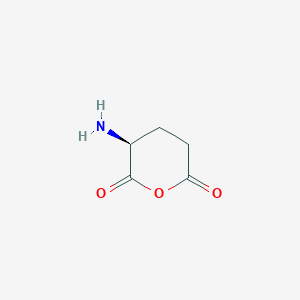
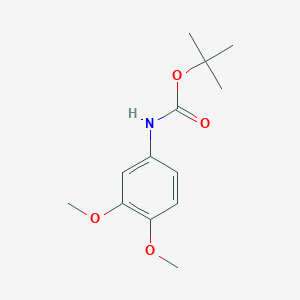
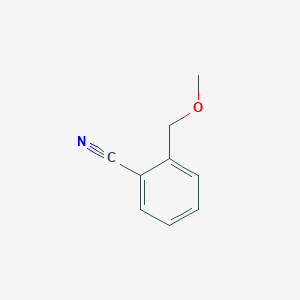
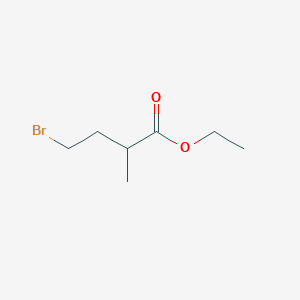
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1610556.png)
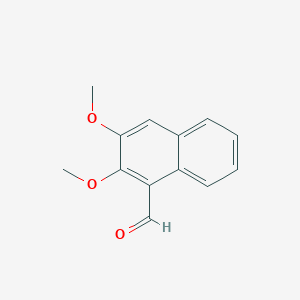
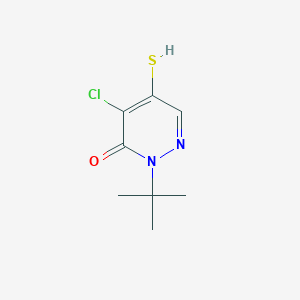
![N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea](/img/structure/B1610560.png)
